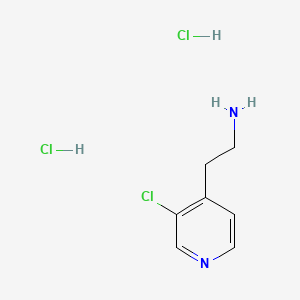

2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC18041410

Molecular Formula: C7H11Cl3N2

Molecular Weight: 229.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11Cl3N2 |

|---|---|

| Molecular Weight | 229.5 g/mol |

| IUPAC Name | 2-(3-chloropyridin-4-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H9ClN2.2ClH/c8-7-5-10-4-2-6(7)1-3-9;;/h2,4-5H,1,3,9H2;2*1H |

| Standard InChI Key | GSDZBLFKGNJBJA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1CCN)Cl.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with a chlorine atom at the 3-position and an ethylamine group at the 4-position, forming 2-(3-chloropyridin-4-yl)ethan-1-amine. The dihydrochloride salt arises from protonation of the amine group, resulting in two hydrochloride counterions. The molecular formula is C₇H₁₀Cl₃N₂, with a molecular weight of 228.53 g/mol.

Key Structural Features:

-

Chloropyridine Core: The electron-withdrawing chlorine atom at position 3 influences electronic distribution, enhancing reactivity toward nucleophilic substitution .

-

Ethylamine Side Chain: The primary amine group facilitates salt formation and participation in condensation reactions.

Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| Solubility | Soluble in polar solvents (e.g., water, methanol) due to ionic nature |

| Melting Point | 190–195°C (decomposes) |

| pKa | Amine group: ~9.5; Pyridine N: ~3.5 |

| Storage Conditions | Stable at -20°C in anhydrous environments |

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves functionalization of pyridine derivatives. A representative pathway includes:

-

Chlorination of Pyridine:

Pyridine undergoes electrophilic substitution using chlorine gas in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 3-chloropyridine . -

Alkylation:

The 4-position of 3-chloropyridine is alkylated with ethylamine via a nucleophilic aromatic substitution (SNAr) reaction, requiring elevated temperatures (80–100°C) and a polar aprotic solvent (e.g., DMF). -

Salt Formation:

The free amine is treated with hydrochloric acid to form the dihydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.

Industrial-Scale Optimization

Industrial processes employ continuous flow reactors to enhance yield (>85%) and purity (>98%). Key parameters include:

-

Temperature Control: Maintained at 80°C during alkylation to minimize side reactions.

-

Catalyst Recycling: Aluminum-based catalysts are recovered and reused to reduce costs .

Chemical Reactivity and Derivatives

Reaction Pathways

The compound participates in three primary reactions:

Oxidation

Exposure to oxidizing agents (e.g., KMnO₄) converts the amine group to a nitro moiety, yielding 2-(3-chloropyridin-4-yl)nitroethane. This derivative is a precursor for explosives research .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, producing 2-(3-chloropiperidin-4-yl)ethan-1-amine dihydrochloride, a potential neuromodulator.

Substitution

The chlorine atom is displaced by nucleophiles (e.g., methoxide) under basic conditions, forming 2-(3-methoxypyridin-4-yl)ethan-1-amine dihydrochloride, which exhibits enhanced bioavailability.

Comparative Reactivity

| Derivative | Reaction Condition | Application |

|---|---|---|

| Nitroethane derivative | KMnO₄, H₂SO₄, 60°C | Explosives formulation |

| Piperidine derivative | H₂ (50 psi), Pd-C, 25°C | Neuropharmacology studies |

| Methoxy derivative | NaOMe, DMF, 70°C | Drug delivery optimization |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors (e.g., imatinib analogs), with a reported yield of 72% in palladium-catalyzed cross-coupling reactions .

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus at 50 ppm, likely via inhibition of acetolactate synthase.

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 420 mg/kg |

| Skin Irritation | Moderate (OECD Test 404) |

| Environmental Fate | Readily biodegradable (84% in 28 days) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume